4-(Benzo[d]oxazol-2-yl)phenol
Overview
Description
4-(Benzo[d]oxazol-2-yl)phenol is a chemical compound with the molecular formula C13H9NO2 . It is also known by other names such as 4-(1,3-benzoxazol-2-yl)phenol and 4-(2-benzoxazolyl)phenol .
Synthesis Analysis
The synthesis of 4-(Benzo[d]oxazol-2-yl)phenol can be achieved through various methods. One such method involves the reaction of 2-aminophenol with 4-aminobenzaldehyde . The reaction conditions include refluxing in ethanol for 3 hours .Molecular Structure Analysis
The molecular structure of 4-(Benzo[d]oxazol-2-yl)phenol consists of a benzoxazole ring attached to a phenol group . The benzoxazole ring is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 .Physical And Chemical Properties Analysis
4-(Benzo[d]oxazol-2-yl)phenol has a molecular weight of 211.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 211.063328530 g/mol . The compound has a topological polar surface area of 46.3 Ų .Scientific Research Applications
Photophysical Properties
4-(Benzo[d]oxazol-2-yl)phenol exhibits interesting photophysical properties. In a study, a fluorescent derivative of this compound demonstrated sensitivity to its micro-environment, showing dual emission in non-polar solvents and a single short wavelength emission in polar solvents. These properties were studied using UV-visible and fluorescence spectroscopy, with the experimental results aligning well with predictions from Time-Dependent Density Functional Theory (TD-DFT) (Phatangare et al., 2013).
Synthesis of Hetaryl-Substituted Derivatives
The compound serves as a precursor in the synthesis of various heterocyclic compounds. One study reported the successful synthesis of 2-(1H-Pyrrol-2-yl)benzo[d]oxazoles and other derivatives via oxidative intramolecular ring closing reactions of phenolic Schiff's bases (Ozokan et al., 2008).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives of 4-(Benzo[d]oxazol-2-yl)phenol. A study synthesized compounds with triazole moieties and tested them against various bacteria, finding significant antimicrobial activity in some cases (Shaikh et al., 2014). Another study synthesized fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and evaluated their antibacterial and antifungal activities, noting promising results (Phatangare et al., 2013).
Fluorescent Probes
The compound has been utilized in the development of fluorescent probes. A study designed a benzoxazole-based fluorescent probe for visual detection of Hg2+, demonstrating its application in bioanalytical settings and imaging intracellular Hg2+ in living cells (Zhang et al., 2013).
Crystal Structure Analysis
The crystal structures of various isomeric forms, including 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol, have been reported, offering insights into the deviation from coplanarity of the oxazoline and benzene rings in these compounds. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Langer et al., 2005).
properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQPTWHZKVUJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420788 | |
Record name | 4-(benzo[d]oxazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d]oxazol-2-yl)phenol | |
CAS RN |
3315-19-3 | |
Record name | 4-(benzo[d]oxazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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